4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine
Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 5-chloro-2-methoxyphenyl with a pyridine derivative containing a halide group. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the pyridine ring to form a pyridine derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkyl halides.
Major Products Formed:
Oxidation: Formation of 4-(5-chloro-2-methoxyphenyl)-2-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
5-Chloro-2-methoxyphenyl isocyanate
4-Chloro-2-methoxybenzyl alcohol
Uniqueness: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural diversity allows for greater versatility in synthetic applications compared to similar compounds.
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Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-3-2-9(13)7-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJGSWBOWNNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683009 | |
Record name | 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-19-8 | |
Record name | 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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